2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one, also known by its IUPAC name, is a quinoline derivative characterized by a propyl group at the 2-position and a trifluoromethoxy group at the 8-position. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one can be achieved through several methods:
The molecular formula for 2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one is , with a molecular weight of approximately 271.23 g/mol. The structural representation includes:
2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one can participate in various chemical reactions typical for quinoline derivatives:
The presence of electron-withdrawing groups like trifluoromethoxy enhances the electrophilicity of adjacent carbon atoms, facilitating reactions such as Friedel-Crafts acylation or alkylation.
The mechanism of action for 2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one involves its interaction with specific molecular targets within biological systems:
Research indicates that quinoline derivatives often exhibit significant antimicrobial and anticancer properties, suggesting that this compound may share similar mechanisms involving enzyme inhibition or receptor modulation.
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
Relevant data supports its classification as a potentially bioactive compound with unique properties due to its trifluoromethoxy group .
2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one has several applications across different scientific domains:
Quinoline, a privileged heterocyclic scaffold, has cemented its position as a cornerstone of medicinal chemistry for over a century. This bicyclic system, comprising a benzene ring fused to pyridine, offers exceptional versatility for chemical modification, enabling the development of compounds with diverse biological activities. Historically, natural quinolines like quinine isolated from cinchona bark provided the first effective treatments for malaria, demonstrating the inherent bioactivity of this core structure. In modern drug discovery, quinoline derivatives have expanded far beyond antimalarial applications, showing significant promise in oncology, infectious diseases, and central nervous system disorders [4]. The enduring pharmaceutical value of the quinoline nucleus stems from its optimal physicochemical properties, including moderate lipophilicity, molecular rigidity facilitating target binding, and the presence of multiple sites amenable to functionalization. These characteristics allow medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles systematically. Recent decades have witnessed extensive exploration of quinoline derivatives as anticancer agents, with numerous compounds demonstrating potent activity through varied mechanisms including growth inhibition via cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of key signaling pathways [4]. The continuous evolution of quinoline-based therapeutics underscores their significance in addressing unmet medical needs through rational drug design.
The strategic incorporation of specific substituents at the C2 and C8 positions of the quinoline scaffold represents a sophisticated approach to optimizing bioactivity. The inclusion of an alkyl chain, particularly the propyl group (-CH₂CH₂CH₃) at position 2, is grounded in robust structure-activity relationship (SAR) principles. This moiety contributes to enhanced lipophilicity, facilitating improved membrane permeability and bioavailability. Compared to shorter alkyl chains (methyl or ethyl), the propyl group offers an optimal balance between hydrophobic interactions and steric constraints within target binding pockets. Its conformational flexibility allows adaptive binding to biological targets, while its electron-donating character subtly modulates the electronic properties of the quinoline core [2]. The propyl substituent has demonstrated efficacy in related compounds such as 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS# 948291-55-2), highlighting its pharmaceutical relevance [2].
The trifluoromethoxy group (-OCF₃) at position 8 introduces distinct physicochemical advantages critical for drug efficacy. This substituent combines significant electron-withdrawing character with enhanced lipophilicity and metabolic stability. The trifluoromethoxy group exhibits greater hydrolytic stability compared to its trifluoromethyl (-CF₃) counterpart while maintaining similar electronic effects. Its steric profile and strong dipole moment contribute to unique interactions with biological targets, including potential halogen bonding interactions that can enhance binding affinity and selectivity [6]. The fluorine atoms create a hydrophobic domain that promotes passage through lipid bilayers while resisting oxidative metabolism. This strategic incorporation aligns with the broader trend in pharmaceutical development, where fluorine-containing functional groups appear in approximately 15-20% of all approved drugs due to their profound impact on biological activity [6]. The trifluoromethoxy group's presence in this specific molecular architecture is designed to maximize target engagement while optimizing the compound's drug-like properties.
Table 1: Comparative Analysis of Key Substituents in Bioactive Quinolines
Substituent Position | Chemical Group | Key Properties | Biological Rationale |
---|---|---|---|
C2 | Propyl (-C₃H₇) | Moderate lipophilicity (LogP ~2.5), flexible, weak electron-donating | Enhances membrane permeability, provides optimal hydrophobic interactions with target sites, balances steric requirements |
C8 | Trifluoromethoxy (-OCF₃) | Strong electron-withdrawing (σₚ=0.35), high lipophilicity (π=1.04), hydrolytically stable, large molar refractivity | Improves metabolic stability, facilitates target binding via dipole interactions and potential halogen bonding, enhances bioavailability |
C4 | Carbonyl/Oxime (4(1H)-one) | Hydrogen bond donor/acceptor, polar surface area contributor, tautomerizable | Critical for pharmacophore activity through hydrogen bonding interactions with biological targets |
The 4(1H)-one moiety represents a critical pharmacophoric element within the quinoline scaffold, conferring specific electronic and intermolecular interaction capabilities essential for biological activity. This functional group exists in a dynamic tautomeric equilibrium between the 4-carbonyl form (keto) and the 4-hydroxy form (enol), with the keto form typically predominating. This tautomerism enables versatile hydrogen bonding patterns critical for target recognition. The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the N1-H proton functions as a key hydrogen bond donor, facilitating interactions with complementary residues in biological targets. This dual hydrogen bonding capacity is frequently observed in pharmacologically active quinolines, including compounds like 2-Trifluoromethyl-1H-quinolin-4-one (CAS# 83842-55-1) which has been utilized as a synthetic intermediate for bioactive molecules [1].
The 4(1H)-one moiety significantly influences the electronic distribution across the quinoline system, decreasing electron density at positions C2 and C3 through resonance effects. This electronic modulation enhances the susceptibility of these positions to nucleophilic attack or facilitates interactions with electron-deficient regions of biological targets. Furthermore, this functional group contributes to the overall molecular planarity when participating in conjugation with the quinoline ring system, potentially promoting intercalation or stacking interactions with biological macromolecules. The presence of the 4(1H)-one group often correlates with improved water solubility compared to fully aromatic quinolines due to its polarity and hydrogen bonding capacity, striking a crucial balance between hydrophilicity and lipophilicity necessary for drug bioavailability. Its consistent appearance in biologically active quinoline derivatives underscores its fundamental role in pharmacophore development for this important class of therapeutic agents [4].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: